molecular formula C13H8BrN3O B8377835 N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide

N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide

Cat. No. B8377835
M. Wt: 302.13 g/mol
InChI Key: WDTIANNOLRMNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H8BrN3O and its molecular weight is 302.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide

Molecular Formula

C13H8BrN3O

Molecular Weight

302.13 g/mol

IUPAC Name

N-(4-bromo-2-cyanophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H8BrN3O/c14-10-4-5-11(9(7-10)8-15)17-13(18)12-3-1-2-6-16-12/h1-7H,(H,17,18)

InChI Key

WDTIANNOLRMNFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-5-bromobenzonitrile 2-1 (2.8 g, 0.014 moles) in toluene was added (4.95 mL, 0.028 moles) of N,N-diisopropylethylamine, followed by slow addition of (2.74 g, 0.015 moles) picolinoyl chloride. The mixture was stirred until complete by TLC. Reaction was filtered and dried under vacuum to afford 3 grams of 2-2. Analytical LCMS: (CH3CN/H2O/1% TFA, 4 min gradient), 95% pure, M+1 peak m/e 301.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Name

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